Steviolbioside
Description
Contextual Overview of Steviol (B1681142) Glycosides and Steviolbioside (B1681143) Derivation
Steviol glycosides are derived from the aglycone steviol (ent-13-hydroxykaur-16-en-19-oic acid) agriculturejournals.cznih.gov. The biosynthesis of steviol glycosides in Stevia rebaudiana involves a series of enzymatic steps. The pathway begins with the synthesis of the diterpene backbone, steviol, from geranylgeranyl pyrophosphate (GGPP) wikipedia.orgnih.gov. This process involves cyclization and oxidation reactions catalyzed by enzymes such as ent-copalyl diphosphate (B83284) synthase ( ent-CPS), ent-kaurene (B36324) synthase (ent-KS), ent-kaurene oxidase (ent-KO), and kaurenoic acid 13-hydroxylase (KAH) nih.govresearchgate.nettamu.edu.
Following the formation of steviol, a series of glycosylation reactions occur, catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glucosyltransferases (UGTs) researchgate.nettamu.edupnas.org. These enzymes attach glucose units to specific positions on the steviol molecule nih.govpnas.org. The glycosylation of steviol by UGT85C2 at the C13 hydroxyl group yields steviolmonoside researchgate.netpnas.org. This compound is subsequently formed by the addition of a second glucose unit to the C2' position of the glucose attached at the C13 of steviolmonoside nih.govtamu.edunih.gov. The specific UGT responsible for this second glucosylation step leading directly to this compound has been noted as remaining to be fully identified in some research researchgate.netpnas.org. This compound then serves as a precursor for the formation of other major steviol glycosides, such as stevioside (B1681144), through further glycosylation at the C19 carboxyl group by UGT74G1 nih.govresearchgate.nettamu.edu.
The chemical structure of this compound is characterized by a steviol backbone with a β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide attached at the C-13 hydroxyl group nih.govbiosynth.comcaymanchem.com. Its molecular formula is C32H50O13, and its molecular weight is approximately 642.7 g/mol caymanchem.comnih.govcenmed.com.
Significance of this compound as a Research Target in Diterpenoid Glycoside Studies
This compound holds significance as a research target within the broader field of diterpenoid glycoside studies for several reasons. As a key intermediate in the biosynthesis of major steviol glycosides like stevioside and rebaudioside A, understanding its formation is crucial for elucidating the complete biosynthetic pathway and potentially for metabolic engineering efforts to alter the profiles of steviol glycosides in Stevia plants or in microbial production systems nih.govplos.orgpnas.org.
Furthermore, this compound has been investigated for potential biological activities. Research findings have indicated potential inhibitory effects on certain human cancer cell lines medchemexpress.commdpi.com. Studies have also explored its antioxidant properties, suggesting its potential role in mitigating oxidative stress-related conditions bio-conferences.org. The investigation of these diverse properties highlights the significance of this compound as a research target, contributing to a more comprehensive understanding of the full spectrum of compounds present in Stevia and their potential applications.
Data on the relative abundance of steviol glycosides in Stevia rebaudiana leaves typically show stevioside and rebaudioside A as the major components, while this compound is present in lower amounts nih.govplos.orgfoodadditives.net. However, the precise concentrations can vary depending on factors such as genotype, growth conditions, and developmental stage of the plant ebi.ac.ukresearchgate.net.
| Steviol Glycoside | Approximate % Dry Weight in Stevia rebaudiana Leaves |
| Stevioside | 5–10% wikipedia.orgatamanchemicals.com |
| Rebaudioside A | 2–4% wikipedia.orgatamanchemicals.com |
| Rebaudioside C | 1–2% wikipedia.orgatamanchemicals.com |
| Dulcoside A | 0.5–1% wikipedia.orgatamanchemicals.com |
| This compound | Trace to 3% plos.orgcirad.fr |
| Rebaudioside B, D, E, F, M, Rubusoside | Minor/Trace amounts wikipedia.orgfoodadditives.netatamanchemicals.com |
Note: Values are approximate and can vary.
Research findings on the sweetness intensity of this compound relative to sucrose (B13894) have also been reported. One study indicated that this compound was approximately 44 times sweeter than a 0.5% sucrose solution and 18.51 times sweeter than a 10% sucrose solution researchgate.netnih.gov.
| Compound | Sweetness Intensity (relative to sucrose) |
| This compound | ~44x (vs 0.5% sucrose) researchgate.netnih.gov |
| This compound | ~18.5x (vs 10% sucrose) researchgate.netnih.gov |
| Stevioside | 110–270x or ~140x wikipedia.org |
| Rebaudioside A | 150–320x or ~240x wikipedia.org |
Note: Sweetness intensity can be influenced by concentration and methodology.
Further research into the specific biological activities and potential applications of this compound continues to contribute to its significance as a research target within the diverse group of diterpenoid glycosides.
Structure
2D Structure
Properties
IUPAC Name |
13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUCGDTACNQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41093-60-1 | |
| Record name | (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis of Steviolbioside
General Biosynthetic Pathway of Steviol (B1681142) Glycosides
The synthesis of steviol glycosides begins with the formation of isoprene (B109036) units, the fundamental building blocks for diterpenoids. wikipedia.orgsteviashantanu.com
Precursor Synthesis via Methylerythritol Phosphate (B84403) (MEP) Pathway
The initial stage of SvGl synthesis occurs in the plastids through the multi-step methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgmdpi.comresearchgate.netdergipark.org.trnih.gov This pathway converts primary metabolic products, specifically pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), into the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgsteviashantanu.commdpi.comgoogle.com The enzyme deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and G3P, representing a key regulatory step in the MEP pathway. mdpi.com
Diterpene Backbone Formation: Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) to Geranylgeranyl Diphosphate (GGPP)
Following the formation of IPP and DMAPP, these five-carbon units are condensed to produce geranylgeranyl diphosphate (GGPP). wikipedia.orgsteviashantanu.commdpi.comgoogle.comnih.gov GGPP is a 20-carbon diterpene precursor that serves as a common intermediate for the biosynthesis of all terpenoids, including steviol and gibberellins. wikipedia.orgsteviashantanu.commdpi.comgoogle.comnih.gov This condensation is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). mdpi.comgoogle.com
Cyclization and Oxidation to Steviol
The biosynthesis of the steviol diterpene backbone involves cyclization and oxidation steps starting from GGPP. GGPP is cyclized to ent-copalyl diphosphate (CDP) by the enzyme ent-copalyl diphosphate synthase (CPS). wikipedia.orgmdpi.comgoogle.comnih.govresearchgate.net Subsequently, CDP is converted to ent-kaurene (B36324) through an ionization-dependent cyclization reaction catalyzed by ent-kaurene synthase (KS). wikipedia.orgmdpi.comgoogle.comnih.govresearchgate.net ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes oxidation to ent-kaurenoic acid catalyzed by a P450 monooxygenase, ent-kaurene oxidase (KO). mdpi.comnih.govresearchgate.net The final step in the formation of the steviol aglycone involves the hydroxylation of ent-kaurenoic acid at the C-13 position, a reaction catalyzed by kaurenoic acid 13-hydroxylase (KAH). mdpi.comnih.govresearchgate.netscialert.net This step is considered a crucial branching point leading specifically to steviol biosynthesis. mdpi.comresearchgate.net
Interrelationship with Gibberellic Acid Biosynthesis Pathways
The biosynthetic pathway of steviol glycosides shares several initial steps with the biosynthesis of gibberellic acid (GA), an important plant hormone. steviashantanu.commdpi.comresearchgate.netdergipark.org.trnih.govresearchgate.netplos.orgnih.govtamu.edu Both pathways utilize GGPP as a common precursor and proceed through the formation of ent-copalyl diphosphate and ent-kaurene. wikipedia.orgsteviashantanu.commdpi.comresearchgate.netgoogle.comnih.govresearchgate.net The divergence point occurs at ent-kaurenoic acid. mdpi.comdergipark.org.trnih.govresearchgate.net While hydroxylation at C-13 leads to steviol, hydroxylation at C-7 of ent-kaurenoic acid leads to the biosynthesis of gibberellins. mdpi.comnih.gov Enzymes like KAH and UGT85C2 have been identified as influencing the metabolic flux between the steviol glycoside and gibberellin pathways. plos.orgnih.gov
Enzymatic Glucosylation Steps to Steviolbioside (B1681143)
Following the synthesis of the steviol aglycone, a series of glycosylation reactions take place in the cytosol, catalyzed by UDP-dependent glycosyltransferases (UGTs), to form the various steviol glycosides, including this compound. wikipedia.orgnih.govresearchgate.nettamu.edupnas.org These enzymes transfer glucose moieties from activated UDP-glucose to the acceptor molecule. nih.govresearchgate.netpnas.orgrug.nl
Steviolmonoside Formation from Steviol by UDP-Glucosyltransferase (UGT) Activity (e.g., UGT85C2)
The first glycosylation step in the main pathway leading to this compound and other major SvGls is the glucosylation of steviol at the C13 hydroxyl group. researchgate.netpnas.orgnih.govcore.ac.uk This reaction yields steviolmonoside (also known as steviol-13-O-glucopyranoside). researchgate.netpnas.orgnih.govcore.ac.uk The enzyme primarily responsible for this crucial step is UDP-Glucosyltransferase 85C2 (UGT85C2). steviashantanu.comresearchgate.netnih.govresearchgate.netscialert.netplos.orgnih.govtamu.edupnas.orgresearchgate.net UGT85C2 is considered a key regulatory enzyme in steviol glycoside biosynthesis, and its transcript levels correlate with the total accumulation of steviol glycosides. researchgate.netnih.govresearchgate.netpnas.org
This compound is then formed by the glucosylation of steviolmonoside. researchgate.netnih.govcore.ac.uk This involves the addition of a second glucose molecule to the glucose residue already attached at the C13 position of steviolmonoside, specifically at the C2' position of the 13-O-linked glucose. google.comresearchgate.netnih.govcore.ac.uk While UGT85C2 catalyzes the initial glucosylation of steviol, the UGT responsible for the conversion of steviolmonoside to this compound was initially described as an unknown UGT. nih.govresearchgate.netpnas.org However, some research suggests that UGT91D2 may catalyze the glycosylation of steviolmonoside into this compound by adding a glucose molecule to the C2' of the glucose molecule at the C13 position. researchgate.net Enzyme fraction studies have also shown that a specific enzyme fraction can catalyze the glucose transfer from UDP-glucose to steviol-13-O-glucopyranoside (steviolmonoside) to produce this compound. nih.govcore.ac.uk
Elucidation of this compound Formation from Steviolmonoside (e.g., UGT91D2 and Unidentified UGTs)
This compound is formed through the glycosylation of steviolmonoside. Steviolmonoside itself is produced by the glucosylation of steviol, a reaction primarily catalyzed by UGT85C2, which adds a glucose molecule to the C13 position of steviol. researchgate.net This step is considered a key regulatory point in SvGl biosynthesis. nih.govresearchgate.net
The conversion of steviolmonoside to this compound involves the addition of a second glucose unit. While UGT91D2 has been identified as an enzyme capable of catalyzing the glycosylation of steviolmonoside to form this compound by adding a glucose molecule to the C2' of the glucose positioned at the C13 position of steviolmonoside, some research indicates that the specific UGT responsible for this step in the main biosynthetic pathway was initially unknown or remained to be fully identified. tamu.eduresearchgate.netuniprot.orgpnas.orgrug.nl However, UniProt data confirms UGT91D2 catalyzes the conversion of steviolmonoside to this compound. uniprot.org
The reaction can be summarized as: Steviolmonoside + UDP-alpha-D-glucose = this compound + UDP + H+ uniprot.org
This compound as an Intermediate in the Biosynthesis of Other Steviol Glycosides (e.g., Stevioside (B1681144) Formation by UGT74G1)
This compound serves as a crucial intermediate in the biosynthesis of more complex steviol glycosides, including stevioside and rebaudioside A. nih.govagriculturejournals.cz Following the formation of this compound, further glycosylation steps occur.
One well-characterized step is the conversion of this compound to stevioside. This reaction is catalyzed by UGT74G1, which adds a glucose moiety to the C19 position of this compound. nih.govtamu.eduagriculturejournals.czuniprot.org
The reaction catalyzed by UGT74G1 can be represented as: this compound + UDP-alpha-D-glucose = Stevioside + UDP uniprot.org
Stevioside can then be further modified by other UGTs, such as UGT76G1, to produce rebaudioside A through glucosylation at the C3' of the C13 glucose. nih.govagriculturejournals.czpnas.org
Here is a summary of key enzymatic steps involving this compound:
| Substrate | Enzyme | Product | Glucose Addition Site | Source |
| Steviolmonoside | UGT91D2 | This compound | C2' of C13 glucose | researchgate.netuniprot.org |
| This compound | UGT74G1 | Stevioside | C19 | nih.govtamu.eduagriculturejournals.czuniprot.org |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of steviol glycosides, including this compound, is a tightly regulated process controlled at the genetic and molecular levels. This regulation ensures the appropriate production levels of these compounds in response to developmental cues and environmental conditions.
Transcriptomic Analyses of Biosynthetic Genes (e.g., UGTs, ent-KS, ent-KAH)
Transcriptomic studies have been instrumental in understanding the regulation of SvGl biosynthesis by analyzing the expression levels of genes encoding the enzymes involved. These analyses have revealed that the expression of genes encoding key enzymes in the pathway, including UGTs, ent-kaurene synthase (ent-KS), and ent-kaurenoic acid hydroxylase (ent-KAH), is correlated with the accumulation of steviol glycosides. tamu.eduresearchgate.netuniprot.orgamazonaws.com
Studies have identified numerous UGT unigenes in S. rebaudiana transcriptomes, suggesting their diverse roles in SvGl biosynthesis. mdpi.comdergipark.org.tr Transcriptomic profiling has shown high expression levels for some key genes like UGT85C2 and UGT76G1. mdpi.com Upregulation of several genes encoding key enzymes in the pathway, including ent-KAH, ent-KS1, UGT73E1, UGT74G1, UGT76G1, UGT85C2, and UGT91D2, has been observed in studies investigating enhanced SvGl content, such as in polyploid stevia. mdpi.com
Transcriptomic analyses provide valuable data on the coordinated expression of genes throughout the biosynthetic pathway:
| Gene/Enzyme | Role in Steviol Glycoside Biosynthesis | Transcriptomic Findings Examples | Source |
| ent-KS | Catalyzes ent-kaurene formation | Upregulated in high SvGl lines | mdpi.comscispace.com |
| ent-KAH | Converts ent-kaurenoic acid to steviol | Upregulated in high SvGl lines | tamu.edumdpi.comamazonaws.commdpi.com |
| UGT85C2 | Steviol to steviolmonoside | High expression levels, potentially rate-limiting | tamu.eduresearchgate.netmdpi.compnas.org |
| UGT91D2 | Steviolmonoside to this compound | Upregulated in high SvGl lines | uniprot.orgmdpi.com |
| UGT74G1 | This compound to stevioside | Upregulated in high SvGl lines | nih.govtamu.eduagriculturejournals.czuniprot.orgmdpi.com |
| UGT76G1 | Stevioside to rebaudioside A | High expression levels, Upregulated in high SvGl lines | nih.govtamu.edumdpi.comagriculturejournals.czmdpi.com |
Identification and Characterization of Enzyme-Encoding Genes
Significant research has focused on identifying and characterizing the specific genes that encode the enzymes responsible for steviol glycoside biosynthesis. This has involved cloning and functional analysis of genes encoding key UGTs and enzymes in the upstream pathway. nih.govresearchgate.netagriculturejournals.czuniprot.orguniprot.orgamazonaws.comgoogle.com
Studies using techniques like EST technology and next-generation sequencing (NGS) have led to the identification of candidate genes. nih.gov Functional characterization, often through heterologous expression, has confirmed the specific reactions catalyzed by enzymes like UGT85C2, UGT74G1, and UGT76G1. nih.govresearchgate.netuniprot.org The gene encoding UGT91D2, responsible for a key step in this compound formation, has also been identified and characterized. uniprot.orggoogle.com
Understanding the genes encoding these enzymes is crucial for metabolic engineering efforts aimed at modifying SvGl profiles.
Role of Transcription Factors in Pathway Regulation
Transcription factors (TFs) play a critical role in regulating the expression of genes involved in secondary metabolism, including the biosynthesis of steviol glycosides. amazonaws.comnih.govfrontiersin.org These proteins bind to specific DNA sequences in the promoter regions of target genes, activating or repressing their transcription. frontiersin.org
Studies have identified several TF families, such as MYB, WRKY, bHLH, and AP2/ERF, that are potentially involved in regulating SvGl biosynthesis. mdpi.comnih.govresearchgate.net Transcriptomic analyses have revealed TFs that are co-expressed with structural genes in the SvGl pathway. researchgate.net For example, bHLH transcription factors have been shown to play a crucial role in plant development and secondary metabolism, and specific SrbHLH genes have been identified as potential regulators of rebaudioside A biosynthesis. researchgate.netdntb.gov.ua MYB and WRKY TFs have also been implicated in regulating terpenoid biosynthesis in other plant species and shown positive correlations with SG levels in stevia. mdpi.comnih.gov
The intricate network of TFs and their target genes orchestrates the complex regulation of steviol glycoside production.
Cellular Compartmentalization and Pathway Crosstalk
The biosynthesis of steviol glycosides occurs across different cellular compartments. The initial steps, leading to the formation of ent-kaurenoic acid, take place in plastids and the endoplasmic reticulum. nih.govtamu.edumdpi.comagriculturejournals.cz Specifically, ent-kaurene is synthesized in plastids and then transported to the endoplasmic reticulum for oxidation to ent-kaurenoic acid. nih.govmdpi.com The subsequent glycosylation steps, catalyzed by UGTs, primarily occur in the cytosol. nih.govtamu.edudergipark.org.trnih.gov The final steviol glycosides are then thought to accumulate in the vacuole. tamu.edudergipark.org.tr
This compartmentalization allows for the spatial organization and regulation of the pathway. Furthermore, the steviol glycoside biosynthetic pathway shares intermediates with other metabolic pathways, notably the gibberellin biosynthesis pathway, up to the formation of ent-kaurenoic acid. tamu.edumdpi.comagriculturejournals.czamazonaws.comresearchgate.net This shared origin suggests potential crosstalk and coordinated regulation between these pathways. researchgate.netmdpi.comnih.gov Changes in the flux of one pathway can potentially influence the other. nih.govmpg.deembopress.org Understanding this compartmentalization and crosstalk is important for comprehensive pathway analysis and metabolic engineering strategies. nih.govmit.edu
| Pathway Stage | Cellular Compartment(s) | Key Metabolites Involved | Source |
| Initial Terpenoid Synthesis | Plastids | GGPP, ent-kaurene | nih.govtamu.edumdpi.com |
| Steviol Formation | Endoplasmic Reticulum | ent-kaurenoic acid, Steviol | nih.govtamu.edumdpi.comagriculturejournals.cznih.gov |
| Glycosylation Steps | Cytosol | Steviolmonoside, this compound, Stevioside, etc. | nih.govtamu.edudergipark.org.trnih.gov |
| Accumulation | Vacuole | Steviol Glycosides | tamu.edudergipark.org.tr |
Metabolic Transformations of Steviolbioside in Biological Systems Non Human, in Vitro
Enzymatic Hydrolysis of Related Steviol (B1681142) Glycosides Yielding Steviolbioside (B1681143) (e.g., from Stevioside)
Stevioside (B1681144), a major sweetening component in Stevia rebaudiana, contains three glucose molecules attached to the steviol backbone scielo.brscielo.br. Enzymatic hydrolysis can cleave these glucose units sequentially. This compound is formed when one glucose molecule is removed from stevioside. This hydrolysis can be catalyzed by various enzymes, notably β-glucosidases.
Studies have demonstrated that specific β-glucosidases can efficiently catalyze the hydrolysis of the glycosyl ester linkage of stevioside, leading to the production of this compound. For instance, a β-galactosidase from Kluyveromyces lactis has shown high specific activity for this conversion, achieving a high yield of this compound in in vitro settings researchgate.netnih.gov. Another enzyme, β-glucosidase obtained from Streptomyces sp. GXT6, has also been shown to convert stevioside, yielding rubusoside, which is structurally related to this compound nih.gov.
Interactive Data Table: Enzymatic Hydrolysis Yielding this compound (Example Data)
| Enzyme Source | Substrate | Product | Yield (%) | Conditions |
| Kluyveromyces lactis β-galactosidase | Stevioside | This compound | ~90 | Packed bed reactor, 6 h researchgate.net |
| Kluyces lactis β-galactosidase | Stevioside | This compound | 96 | 25 mg Ste/mL, 40°C, pH 7.0, 9000 U/g Ste, 12 h nih.gov |
In Vitro Biotransformation in Ex Vivo Systems (e.g., Microbial Metabolism by Fecal Homogenates)
Once formed, this compound undergoes further biotransformation, particularly in the lower gastrointestinal tract where microbial activity is significant. In vitro studies using fecal homogenates have been instrumental in understanding this process.
Research indicates that this compound is rapidly metabolized by human intestinal microflora. When incubated with human fecal homogenates under anaerobic conditions, this compound concentrations have been observed to peak relatively early during incubation and then decrease rapidly, being further metabolized to steviol, the common aglycone of steviol glycosides nih.govacs.org. This suggests that the glycosidic linkages in this compound are susceptible to hydrolysis by bacterial enzymes present in the gut microbiota.
Studies using human fecal inoculum have shown that this compound, along with other steviol glycosides like stevioside and rebaudioside A, is completely degraded to steviol within a relatively short period, typically within 24 hours nih.govresearchgate.net. Bacteroides have been identified as a key bacterial group responsible for this hydrolysis researchgate.netnih.gov.
The metabolic pathway generally involves the sequential removal of glucose units from the steviol glycosides, with this compound serving as an intermediate before the formation of steviol. Steviol itself appears to be resistant to further degradation by human intestinal microflora in these in vitro systems nih.govacs.org.
Interactive Data Table: In Vitro Microbial Metabolism of this compound (Example Data)
| Substrate | Inoculum Source | Major Metabolite | Time for Complete Degradation (approx.) | Key Bacterial Groups Involved |
| This compound | Human Fecal Homogenates | Steviol | Rapid, within 24 h nih.govresearchgate.net | Bacteroides researchgate.netnih.gov |
| Stevioside | Human Fecal Homogenates | Steviol | ~10 h acs.org | Bacteroides researchgate.netnih.gov |
| Rebaudioside A | Human Fecal Homogenates | Steviol | ~24 h acs.org | Bacteroides researchgate.netnih.gov |
These in vitro studies using fecal homogenates provide valuable insights into the metabolic fate of this compound and other steviol glycosides in the absence of host absorption and systemic distribution, highlighting the crucial role of the gut microbiota in their biotransformation to the aglycone, steviol.
Advanced Strategies for Steviolbioside Synthesis and Modification
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches combine chemical and enzymatic steps to synthesize steviol (B1681142) glycosides. Enzymes, particularly UDP-dependent glycosyltransferases (UGTs), play a crucial role in attaching sugar moieties to the steviol backbone or existing steviol glycosides. dergipark.org.tr The biosynthesis of steviol glycosides in Stevia rebaudiana involves the glycosylation of steviol by UGTs such as UGT85C2, UGT74G1, and UGT76G1. dergipark.org.tr Steviolbioside (B1681143) is formed through the glucosylation of steviolmonoside. google.com In vitro studies suggest that the glucosylation at the C-19 position occurs after the glucosylation at the C-2' position of the C13-glucose in steviolmonoside during the formation of stevioside (B1681144), which is synthesized from this compound. google.com
Chemical Derivatization and Analogue Synthesis
Chemical modification of this compound and other steviol glycosides allows for the creation of derivatives and analogues with potentially altered properties, such as sweetness profile, stability, or biological activity. nih.gov
Preparation of Functionalized this compound Derivatives (e.g., Amide Dimers, Glucuronosyl Derivatives, Hydrazones)
Chemical derivatization can involve modifying the functional groups on the this compound molecule. For instance, amide dimers of this compound have been synthesized. mdpi.comresearchgate.netaminer.cn These modifications often involve reactions at the carboxyl group of the steviol backbone or the hydroxyl groups on the sugar moieties. Another type of derivatization involves the preparation of chromophore esters, such as reacting this compound with p-bromophenacyl bromide and a crown reagent for analytical purposes like HPLC quantification. scispace.com While glucuronosyl derivatives and hydrazones of this compound are mentioned as potential types of functionalized derivatives in the prompt, specific detailed research findings on their preparation from this compound were not prominently found in the search results. However, the general approach of chemical modification of steviol glycosides is established. nih.gov
Structure-Activity Relationship Studies of Synthetic Analogues (Mechanistic Focus)
Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of steviol glycosides and their analogues affect their properties, such as sweetness or biological activity. While the primary focus of steviol glycoside SAR is often on sweetness, studies also explore other potential bioactivities. researchgate.net For example, analogues of stevioside, including those derived from this compound, have been synthesized and their sweetness relative to sucrose (B13894) evaluated. researchgate.nettandfonline.com Reduction of this compound-19-O-methylester with hydrogen yielded dihydrothis compound-19-O-methylester, and their relative sweetness was compared to other stevioside analogues. researchgate.nettandfonline.com
Here is a data table summarizing the relative sweetness of this compound and some related analogues:
| Compound | Relative Sweetness (vs. Sucrose) | Source |
| This compound | 6 | researchgate.nettandfonline.com |
| This compound-19-O-methylester | 30 | researchgate.nettandfonline.com |
| Dihydrothis compound-19-O-methylester | 3 | researchgate.nettandfonline.com |
| Stevioside | 210 | researchgate.nettandfonline.com |
| Rebaudioside A | 250-300 | thegoodscentscompany.comchemfaces.com |
SAR studies also extend to exploring other biological activities of steviol derivatives, such as cytotoxic and antibacterial activity of amide dimers of this compound, steviol, and isosteviol. mdpi.comaminer.cn
Engineered Microbial Production Systems for Steviol Glycosides
Engineered microorganisms, particularly yeast like Saccharomyces cerevisiae, are being explored as alternative production platforms for steviol glycosides. google.commdpi.com This approach offers potential advantages in terms of scalability and controlled production compared to extraction from plants. researchgate.net
Heterologous Expression of Biosynthetic Enzymes in Microorganisms (e.g., Yeast)
The biosynthesis of steviol glycosides involves a series of enzymatic steps, starting from the production of the aglycone, steviol, followed by glycosylation. google.comwikipedia.org Key enzymes in this pathway include diterpene synthases and UDP-dependent glycosyltransferases (UGTs). dergipark.org.trgoogle.commdpi.com Heterologous expression of these plant-derived enzymes in microbial hosts like S. cerevisiae allows for the reconstruction of the steviol glycoside biosynthetic pathway. google.commdpi.com For instance, the synthesis pathway of steviol has been constructed in S. cerevisiae by expressing relevant diterpene synthases. mdpi.com Subsequently, glycosyltransferases are introduced to produce specific steviol glycosides, such as stevioside. mdpi.com The expression of different UGTs in microorganisms is crucial for synthesizing distinct steviol glycosides. researchgate.net
Metabolic Engineering Approaches for Enhanced Production Flux
Metabolic engineering strategies are employed to optimize the microbial host for increased production of steviol glycosides. This involves modifying metabolic pathways to enhance the supply of precursors, improve the efficiency of heterologously expressed enzymes, and reduce the formation of byproducts. google.commdpi.commdpi.com Approaches include strengthening the precursor pathway, such as enhancing the supply of geranylgeranyl diphosphate (B83284) (GGPP), the precursor for steviol biosynthesis. google.commdpi.com This can be achieved by overexpressing endogenous key genes and potentially knocking down branching pathways. mdpi.com Optimization of glycosyltransferase expression and enhancing the supply of UDP-glucose, a necessary sugar donor for glycosylation, are also critical metabolic engineering targets for improving steviol glycoside yield. mdpi.comwikipedia.orgnih.govguidetopharmacology.orgamdb.onlinemetabolomicsworkbench.org Researchers utilize techniques to characterize and alter the gene expression of biosynthetic enzymes to increase the production of specific steviol glycosides. mdpi.com Protein engineering can also be used to improve the catalytic activity and stability of these enzymes. mdpi.com
Research findings demonstrate the potential of metabolic engineering in yeast for steviol glycoside production. For example, a metabolically engineered S. cerevisiae strain was constructed for the synthesis of stevioside, achieving a high yield in bioreactor experiments. mdpi.comnih.gov While this specific study focused on stevioside, the principles and techniques are applicable to the production of other steviol glycosides, including this compound, which is an intermediate in the synthesis of stevioside. google.commdpi.com
Here is a data table illustrating a result from metabolic engineering for stevioside production in S. cerevisiae:
| Strain | Production System | Stevioside Yield (mg/L) | Source |
| SST-302III-ST2 | Shake flask | 164.89 | mdpi.comnih.gov |
| SST-302III-ST2 | 10 L Bioreactor | 1104.49 | mdpi.comnih.gov |
Extraction and Purification Methodologies for Steviolbioside in Research Settings
Conventional Extraction Approaches from Plant Matrices
Conventional extraction methods are well-established techniques that have been traditionally used for isolating compounds from plant materials. While often effective, they can sometimes be time-consuming and require larger amounts of solvent compared to newer methods. bibliotekanauki.plscispace.combio-conferences.org
Solvent extraction is a fundamental method for isolating steviol (B1681142) glycosides, capitalizing on their solubility in polar solvents. bibliotekanauki.pl Water, ethanol, and methanol (B129727), as well as their mixtures, are commonly employed solvents. bibliotekanauki.plnih.govscielo.brgoogle.com The efficiency of extraction can be influenced by factors such as solvent type, temperature, time, and the ratio of solvent to plant material. bibliotekanauki.pl
Research has explored the effectiveness of different solvents and conditions. For instance, studies have compared the extraction ability of methanol and water in pressurized fluid extraction, indicating that methanol can show better extraction ability at certain temperature ranges, although water is considered a greener alternative. nih.govresearchgate.net Ethanol and ethanol-water mixtures are also widely used, being considered appropriate and safe solvents, particularly for products intended for the food industry. bio-conferences.orgredalyc.org Hot water extraction has also been investigated as a simple and eco-friendly process. bibliotekanauki.plwur.nlresearchgate.net
Solid-liquid extraction techniques are widely applied conventional methods for extracting bioactive compounds from plant materials. bio-conferences.orgresearchgate.net These methods involve the contact of a solid plant matrix with a liquid solvent to dissolve and separate the target compounds. bibliotekanauki.pl
Maceration: This is a simple technique where the plant material is soaked in a solvent for a specified period. researchgate.net It is often used for extracting thermolabile components. researchgate.net Studies have shown that maceration can be effective, with factors like solvent concentration, solvent-to-solid ratio, temperature, and time influencing the yield. jetir.orgresearchgate.netmdpi.com
Percolation: In percolation, the solvent flows slowly through the packed plant material, dissolving the soluble compounds as it passes. nih.gov This technique can be performed with different solvents, including ethanol-water mixtures, and the extraction kinetics can be studied to optimize the process. redalyc.orgscielo.org.arresearchgate.net
Soxhlet Extraction: This method involves continuous extraction with a condensed solvent, allowing for efficient recovery of compounds. researchgate.net While considered efficient and requiring less time and solvent compared to some other conventional methods, it still involves prolonged extraction times and can be energy-intensive. scispace.combio-conferences.orgresearchgate.net
Research comparing these techniques for steviol glycosides has shown varying efficiencies depending on the specific compounds targeted and the conditions used. jetir.orgscispace.com
Advanced and Green Extraction Technologies
In recent years, there has been a growing interest in developing and utilizing advanced and green extraction technologies for isolating natural products. bibliotekanauki.pljetir.orgscispace.com These methods often offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency compared to conventional techniques. bibliotekanauki.pljetir.orgscispace.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the partitioning of analytes from the sample into the solvent. scispace.comcore.ac.uk This technique is known for faster extraction times, reduced solvent usage, and potentially higher recovery rates compared to conventional methods. scispace.comcore.ac.uk
Studies have demonstrated the effectiveness of MAE for extracting steviol glycosides, including stevioside (B1681144) and rebaudioside A. core.ac.ukresearchgate.net Research has focused on optimizing parameters such as microwave power, irradiation time, temperature, and the type and concentration of the solvent (e.g., methanol:water mixtures). core.ac.ukasianpubs.org Comparisons with conventional and ultrasound techniques have shown that MAE can yield higher amounts of certain steviol glycosides in significantly shorter times. core.ac.ukresearchgate.net For example, one study reported higher yields of stevioside and rebaudioside-A with MAE (8.64% and 2.34%, respectively) compared to conventional extraction (6.54% and 1.20%) and ultrasound extraction (4.20% and 1.98%) under specific conditions. core.ac.ukresearchgate.net
Here is a comparison of extraction yields for major steviol glycosides using different methods:
| Extraction Method | Stevioside Yield (%) | Rebaudioside-A Yield (%) |
| MAE | 8.64 core.ac.ukresearchgate.net | 2.34 core.ac.ukresearchgate.net |
| Conventional | 6.54 core.ac.ukresearchgate.net | 1.20 core.ac.ukresearchgate.net |
| Ultrasound | 4.20 core.ac.ukresearchgate.net | 1.98 core.ac.ukresearchgate.net |
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which can disrupt plant cell walls and enhance the release of intracellular compounds into the solvent. researchgate.netinternational-agrophysics.org UAE is considered a green extraction technique that can reduce extraction time and solvent consumption. bibliotekanauki.plscispace.com
Research on UAE for steviol glycosides has investigated the impact of parameters such as sonication time, temperature, solvent type (e.g., water, ethanol, or their mixtures), and solvent-to-leaf ratio on extraction efficiency. researchgate.netinternational-agrophysics.orgresearchgate.net Studies have shown that UAE can lead to higher extraction yields of steviol glycosides and phenolic compounds compared to conventional methods and can significantly shorten the extraction time. international-agrophysics.orgresearchgate.net For instance, optimal conditions for UAE have been reported to yield high contents of steviol glycosides within a short extraction time. international-agrophysics.org
Supercritical Fluid Extraction (SFE) uses a substance, typically carbon dioxide, above its critical temperature and pressure as the extraction solvent. steviashantanu.comresearchgate.net Supercritical CO2 has unique properties, including high diffusivity and low viscosity, which facilitate penetration into the plant matrix and extraction of compounds. steviashantanu.com SFE is considered a green extraction technique due to the use of non-toxic and easily removable CO2. steviashantanu.com
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced extraction technique that utilizes solvents at elevated temperatures and pressures to enhance the extraction efficiency of compounds from solid and semi-solid matrices. This method maintains the solvent in a liquid state above its atmospheric boiling point due to the applied pressure, which increases the solubility of analytes and improves their diffusion from the plant matrix into the solvent. jetir.orgthermofisher.com PLE is recognized for its ability to reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. jetir.orgthermofisher.comresearchgate.net
Research has explored the application of PLE for the extraction of steviol glycosides, including steviolbioside (B1681143), from Stevia rebaudiana leaves. Studies have investigated parameters such as temperature, pressure, static time, and solvent type to optimize the yield of steviol glycosides. For instance, pressurized hot water extraction (PHWE), a form of PLE using water as the solvent, has been studied for its efficacy in recovering bioactive compounds and steviol glycosides from Stevia. jetir.orgresearchgate.netscispace.com Elevated temperatures in PHWE, such as 110°C and 100 kPa pressure, have been shown to increase the solubility and diffusion rate of steviol glycosides. researchgate.net While methanol has demonstrated better extraction ability for stevioside compared to water at certain temperatures (110-160°C) in pressurized fluid extraction, water is often preferred as a more environmentally friendly solvent. scispace.comnih.gov Optimization studies using response surface methodology have identified optimal conditions for ASE, such as 100°C, 4 minutes static time, and 1 cycle, yielding a high percentage of total extractable steviol glycosides. nih.gov
Chromatographic Purification Strategies
Chromatographic methods are widely employed in research for the purification of this compound from crude Stevia extracts due to their ability to separate compounds based on differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of steviol glycosides, including this compound. Various HPLC modes, such as Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), are utilized depending on the polarity of the target compounds and the desired separation characteristics.
RP-HPLC is commonly used for the separation of steviol glycosides. This technique employs a non-polar stationary phase and a polar mobile phase. Studies have used RP-HPLC with C18 columns and mobile phases typically consisting of mixtures of acetonitrile (B52724) and water, often acidified with buffers like phosphate (B84403) buffer, to separate steviol glycosides. scirp.orgscirp.orgresearchgate.net The separation is influenced by factors such as mobile phase composition, flow rate, and temperature. Research has explored different temperatures (e.g., 20°C, 40°C, 60°C, and 79°C) to optimize the separation of various steviol glycosides, including this compound. scirp.orgscirp.org
HILIC is another valuable HPLC technique for the separation of polar compounds like steviol glycosides. HILIC uses a polar stationary phase and a mobile phase typically composed of a high concentration of organic solvent (e.g., acetonitrile) and a small amount of water. This mode offers different selectivity compared to RP-HPLC, and in the case of steviol glycosides, the elution order is often reversed. oup.com While HILIC can provide excellent resolution for a mixture of steviol glycosides, challenges such as broad peaks and lack of reproducibility of retention times have been noted, although these can be improved with specific column types like Sepax-Diol. scielo.brscielo.br Preparative HPLC under HILIC mode has been successfully applied for the separation of steviol glycosides, demonstrating its potential for isolating compounds like this compound on a larger scale. akjournals.com
Research findings highlight the application of HPLC for the analysis and purification of this compound. For example, RP-HPLC methods have been developed and validated for the quantification of steviol glycosides, including this compound, in Stevia extracts. scirp.orgscirp.orgresearchgate.net
Counter-Current Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of analytes between two immiscible liquid phases. This technique offers advantages such as high sample capacity, low solvent consumption, and reduced risk of sample denaturation compared to methods using solid supports. researchgate.netaocs.orgnih.govwikipedia.org
CPC has been explored for the separation of steviol glycosides from Stevia extracts. researchgate.netresearchgate.net This method separates compounds based on their differential solubility in the two immiscible phases of the solvent system. Research has demonstrated the use of CPC with specific solvent systems to isolate this compound from Stevia formulations. For instance, a study using CPC recovered this compound with a certain purity, indicating the effectiveness of this technique for its purification. researchgate.net
Ion exchange chromatography is a purification technique that separates compounds based on their charge. This method utilizes a stationary phase containing charged functional groups that interact with oppositely charged analytes in the mobile phase. Ion exchange chromatography is a common step in the purification of steviol glycosides from crude Stevia extracts. bibliotekanauki.plwur.nlakjournals.comlegislation.gov.ukresearchgate.netbaynsolutions.com
In the context of steviol glycoside purification, ion exchange resins are used to remove charged impurities, such as salts and some organic compounds, from the extract while the neutral steviol glycosides pass through or are adsorbed and then eluted. Both cation and anion exchange resins can be employed in sequence to remove a wide range of charged contaminants. researchgate.netsteviashantanu.com After initial extraction and clarification steps, the extract is often passed through cation exchange resins to remove positively charged impurities, followed by anion exchange resins to remove negatively charged impurities. steviashantanu.com This process helps to increase the purity of the steviol glycoside mixture, which can then be further refined to isolate individual compounds like this compound. researchgate.net
Scaling up chromatographic purification methods from analytical to preparative scale is crucial for obtaining larger quantities of this compound for extensive research or potential applications. Scale-up involves transitioning from smaller analytical columns and sample loads to larger columns and injection volumes while maintaining or optimizing separation efficiency and yield.
For HPLC, scaling up typically involves using columns with larger internal diameters and potentially longer lengths, increasing the flow rate proportionally to maintain similar linear velocity, and injecting larger sample amounts. knauer.netlcms.cz Software tools can assist in transferring methods from analytical to preparative scale. knauer.netlcms.cz While scaling up RP-HPLC methods for steviol glycosides is common, considerations include potential changes in peak shape and resolution at higher loads. scielo.brscielo.br Preparative HILIC has also been explored for scaling up the purification of steviol glycosides. akjournals.com
In counter-current chromatography (CCC), the sample capacity is inherently higher compared to HPLC with solid supports, making it suitable for preparative scale separations. aocs.org Scaling up in CCC involves using larger coils or instruments with higher volume capacities. wikipedia.org
Ion exchange chromatography is also readily scalable for processing larger volumes of Stevia extract during the initial purification stages. bibliotekanauki.plsteviashantanu.com
Research efforts in scaling up chromatographic methods for steviol glycosides aim to achieve higher throughput and yield while minimizing solvent consumption and maintaining the purity of the target compounds, including this compound. scielo.brscielo.br
Non-Chromatographic Purification Techniques (e.g., Filtration, Precipitation, Adsorption)
In addition to chromatography, various non-chromatographic techniques are employed in the purification of this compound, often as initial steps to remove bulk impurities before more selective chromatographic separation. These techniques include filtration, precipitation, and adsorption.
Filtration is widely used to remove solid particles and clarify Stevia extracts after the initial extraction. This can involve simple filtration or more advanced membrane filtration techniques such as ultrafiltration (UF) and nanofiltration (NF). wur.nlresearchgate.netbio-conferences.orgscirp.orgscirp.org Membrane filtration can remove macromolecules, pigments, and other larger impurities based on size exclusion, contributing to the initial purification of the steviol glycoside mixture. wur.nlresearchgate.netscirp.org Studies have shown that ultrafiltration can effectively remove pigments from Stevia extracts while recovering steviol glycosides. researchgate.net Nanofiltration can be used for further concentration and purification. wur.nlscirp.orgscirp.org
Precipitation can be used to remove certain impurities from the extract. For example, adjusting the pH of the extract can cause some unwanted compounds to precipitate, which can then be removed by filtration or centrifugation. scirp.org Selective precipitation by metallic ions has also been mentioned as a purification technique for steviosides. researchgate.net
Adsorption techniques involve the use of solid materials (adsorbents) to selectively bind target compounds or impurities from the extract. Activated carbon is commonly used to adsorb pigments and other colored impurities from Stevia extracts. bibliotekanauki.plsteviashantanu.comscirp.org Macroporous resins are also employed for the adsorption of steviol glycosides from aqueous extracts, allowing for their separation from less retained impurities. akjournals.comresearchgate.netsteviashantanu.com The adsorbed steviol glycosides can then be eluted from the resin using appropriate solvents, such as ethanol. akjournals.comsteviashantanu.com Adsorption techniques are often integrated into multi-step purification processes for steviol glycosides. bibliotekanauki.plwur.nlresearchgate.net
These non-chromatographic methods serve as valuable initial or complementary steps in the purification of this compound, helping to reduce the complexity of the extract before more selective chromatographic techniques are applied.
Analytical Characterization and Quantitative Determination of Steviolbioside
Advanced Chromatographic and Hyphenated Analytical Platforms
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are planar chromatography techniques utilized for the analysis of steviol (B1681142) glycosides. HPTLC, a standardized methodology, is widely applied in the botanical industry and other fields for the identification and quantification of selected steviol glycosides, including Steviolbioside (B1681143), in various formulations and food products. mdpi.com Several HPTLC methods have been developed for this purpose. mdpi.comresearchgate.net
Typical stationary phases employed in HPTLC for steviol glycoside separation include silica (B1680970) gel 60, silica gel 60 diol, LiChrospher silica gel 60 F254 S, and Proteochrom, with HPTLC silica gel 60 plates often providing superior separation. mdpi.com Mobile phases consisting of mixtures like ethyl acetate, methanol (B129727), and formic acid have been used for development. mdpi.com For visualization and densitometric quantification, derivatization with reagents such as 2-naphthol (B1666908) or primuline (B81338) is common, followed by detection in absorption or fluorescence modes. mdpi.com A validated HPTLC method for the simultaneous quantification of this compound, stevioside (B1681144), and rebaudioside-A in Stevia rebaudiana leaves utilized a mobile phase of ethyl acetate-ethanol-water (80:20:12, v/v/v) on pre-coated silica gel 60 F254 HPTLC plates. researchgate.netnih.goveprajournals.com Densitometric quantification was performed at 510 nm after spraying with an acetic anhydride:sulphuric acid:ethanol reagent. researchgate.netnih.goveprajournals.com This method demonstrated linearity for this compound in the range of 160-960 ng/spot. researchgate.netnih.gov HPTLC methods have proven robust for varying sample matrices and allow for high sample throughput. uni-giessen.de
Capillary Electrophoresis
Capillary Electrophoresis (CE) is another technique applied to the analysis of steviol glycosides. researchgate.netmdpi.com CE has been used for the determination of diterpene glycosides from Stevia rebaudiana leaves. nih.govcapes.gov.br Analyses using CE have been performed on fused silica capillaries with buffers such as 20 mM sodium tetraborate (B1243019) buffer at pH 8.3, often with the addition of sodium dodecyl sulfate. nih.govcapes.gov.br Early studies compared CE results with HPLC, finding good agreement between the techniques for steviol glycosides. kuleuven.be While CE has been employed for detecting stevioside and rebaudioside A, its widespread adoption may have been limited by factors such as cost. researchgate.net
Method Validation and Quantification Parameters in Research Assays
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing confidence in the accuracy and reliability of the results. mdpi.comnih.gov Key parameters evaluated during validation include linearity, sensitivity, detection limits (LOD), quantification limits (LOQ), precision, accuracy, and recovery. mdpi.comnih.gov
Linearity, Sensitivity, Detection Limits (LOD), and Quantification Limits (LOQ)
Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. Calibration curves are generated using a series of standard solutions at different concentrations to determine linearity. mdpi.comeurofins.com A high coefficient of determination (R²) indicates good linearity. mdpi.commdpi.comeurofins.comnih.gov For steviol glycosides, including this compound, calibration curves have shown good linearity with R² values typically exceeding 0.99. mdpi.comnih.govmdpi.comeurofins.comnih.gov
Sensitivity refers to the ability of the method to detect small amounts of the analyte. LOD and LOQ are crucial parameters for assessing sensitivity and handling results where the analyte is not detected. nih.gov The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govmdpi.comeurachem.org LOD and LOQ are commonly calculated based on the standard deviation of the response and the slope of the calibration curve, often using signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ. nih.govmdpi.comeurachem.org
Research assays for steviol glycosides have reported varying LOD and LOQ values depending on the specific method and matrix. For instance, a UHPLC-ESI-MS/MS method reported LODs for steviol glycosides ranging from 0.003 to 0.078 μg g⁻¹ and LOQs from 0.011 to 0.261 μg g⁻¹. nih.govresearchgate.net An HPLC-UV method validated for minor steviol glycosides, including this compound, reported LODs between 5.68-8.81 µg/mL and LOQs between 17.21-26.69 µg/mL. nih.gov For this compound specifically, a UHPLC-MS method reported an LLOD (lower limit of detection) of 10 ng/mL. capes.gov.br In HPTLC, LOD and LOQ for steviol glycosides have been determined in the nanogram per band range. uni-giessen.deuni-giessen.de
Precision, Accuracy, and Recovery Studies
Precision evaluates the agreement between independent test results obtained under stipulated conditions. It is typically expressed as relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. mdpi.comnih.govmdpi.comaip.org Acceptable precision is indicated by low RSD values. scispace.comnih.govaip.org Studies on steviol glycoside analysis, including methods applicable to this compound, have shown good precision with RSD values generally below 10%, and often below 5%. scispace.comnih.govcapes.gov.braip.org
Accuracy measures the closeness of agreement between the test result and the true value of the analyte. mdpi.comnih.govmdpi.com Recovery studies are commonly performed to assess accuracy, where known amounts of the analyte are added (spiked) into blank samples or samples with known concentrations, and the percentage of the added analyte recovered by the method is determined. nih.govmdpi.comaip.org Acceptable recovery rates typically fall within a specified range, such as 80-120% or tighter ranges like 90-110%. mdpi.comnih.govmdpi.comaip.org Research on steviol glycoside analysis has reported recovery rates for spiked samples generally within the acceptable ranges, demonstrating good accuracy of the validated methods. mdpi.comnih.govmdpi.comnih.govcapes.gov.braip.org
Here is a summary of some validation parameters for this compound and other steviol glycosides from research assays:
| Method Type | Analyte(s) | Linearity Range | LOD | LOQ | Precision (% RSD) | Accuracy (% Recovery) | Reference |
| UHPLC-ESI-MS/MS | Steviol glycosides (including this compound) | 0.2 - 1.0 mg L⁻¹ | 0.003 - 0.078 μg g⁻¹ | 0.011 - 0.261 μg g⁻¹ | < 15% | 80-120% | mdpi.comnih.govresearchgate.net |
| HPLC-UV | Dulcoside A, this compound, Rebaudioside C, B | 25 - 150 µg/mL | 5.68 - 8.81 µg/mL | 17.21 - 26.69 µg/mL | < 10% | 100 ± 10% | nih.gov |
| HPTLC | This compound, Stevioside, Rebaudioside-A | 160 - 960 ng/spot (this compound) | - | - | - | - | researchgate.netnih.goveprajournals.com |
| UHPLC-MS | Stevioside, Rebaudioside A, this compound, Steviol | - | 10 ng/mL (this compound LLOD) | - | < 4.3% | 89-103% | capes.gov.br |
| HPTLC (Stevioside in yogurt) | Stevioside | 30 - 600 ng/band | 10 ng/band (peak height/area) | 12 ng/band (peak height), 20 ng/band (peak area) | 3.1-8.4% | 92-120% | uni-giessen.deresearchgate.net |
| RP-HPLC | Rebaudioside A, Stevioside | 5.0 - 75 µg/ml (Stevioside) | 0.02 µg/ml (Stevioside) | 0.05 µg/ml (Stevioside) | < 2.5% | 97-99% | scispace.com |
| RP-HPLC | Rebaudioside A, Stevioside | 0.9998 (R² Reb A), 0.9994 (R² Ste) | - | - | 0.31-1.81% | 100.82% (Reb A), 101.04% (Ste) | aip.org |
| HPLC (Dairy products) | Steviol glycosides | 1 - 50 mg/kg | 0.11 - 0.56 mg/kg | 0.33 - 1.69 mg/kg | 0.16 - 2.83% | 83.57 - 104.84% | mdpi.com |
The validation of analytical methods for steviol glycosides, including this compound, is essential for establishing confidence in quantitative analysis results in various matrices. nih.gov
Biotechnological and Agronomic Strategies for Enhanced Steviolbioside Production
Plant Tissue Culture and In Vitro Propagation Systems
Plant tissue culture techniques enable the mass production of genetically uniform Stevia plants and provide a platform for manipulating conditions to increase the yield of desired secondary metabolites like steviolbioside (B1681143). mdpi.commdpi.commdpi.com
Callus, Cell Suspension, and Organ Cultures
Callus cultures, which are undifferentiated masses of cells derived from explants, can be induced to produce secondary metabolites by optimizing the culture medium and conditions. hilarispublisher.com Callus induction in Stevia has been achieved from various explants, including leaves, nodal segments, shoot buds, internodal segments, and flowers. mdpi.com For instance, 100% callusing was observed from leaf explants cultured on a combination of NAA and 2,4-D after three weeks. scholarly.org However, some studies have reported low or no steviol (B1681142) glycoside content in callus cultures, particularly when grown in the dark, suggesting the importance of light and potentially chloroplasts in their biosynthesis. ashs.orgresearchgate.netscispace.com
Cell suspension cultures, established from friable callus in liquid medium, offer a homogeneous system advantageous for studying biochemical pathways and producing high-value compounds through metabolic engineering. hilarispublisher.comresearchgate.net Optimization of factors like growth regulators, inoculum density, and nutrient concentrations is crucial for successful cell suspension cultures and steviol glycoside production. mdpi.comresearchgate.net
Organ cultures, such as shoot cultures, are also utilized for Stevia propagation and steviol glycoside production. mdpi.com Shoot proliferation is a common method for rapid multiplication in tissue culture. mdpi.com
Micropropagation and Hairy Root Cultures
Micropropagation, the rapid multiplication of plantlets from small explant sections like shoot tips or nodal segments, allows for the production of a large number of uniform plants, facilitating the scaling up of steviol glycoside production. mdpi.comhilarispublisher.com
Hairy root cultures, induced by infection with Agrobacterium rhizogenes, have gained attention for secondary metabolite production due to their rapid growth, genetic stability, and ease of maintenance. mdpi.comresearchgate.net Protocols for initiating hairy root cultures in Stevia involve infecting leaf, stem, and internodal explants. mdpi.com While early reports on steviol glycoside production in hairy root cultures were inconsistent, more recent studies have confirmed their presence and demonstrated that manipulating culture conditions, such as light or osmotic stress, can influence steviol glycoside biosynthesis and content, including minor glycosides like this compound. mdpi.comnih.govnih.gov
Optimization of In Vitro Growth Conditions and Nutrient Manipulation
Optimizing in vitro growth conditions is essential for enhancing this compound production. Factors such as the type and concentration of basal medium, plant growth regulators (PGRs), carbon source, and nutrients play a significant role. mdpi.com PGRs are known to govern secondary metabolite production in plant tissue culture. mdpi.com Combinations of cytokinins have been reported to be effective for the biosynthesis of major steviol glycosides. mdpi.com Nutrient availability can also influence the accumulation of steviol glycosides in plant tissues. hilarispublisher.com For instance, different strengths of MS medium have shown varying efficiencies in root regeneration from cultured shoots. mdpi.com
Elicitation Strategies for Inducing Secondary Metabolite Production
Elicitation, the application of stress-inducing factors, is a widely used strategy to enhance the production of secondary metabolites in plant tissue cultures. mdpi.comcabidigitallibrary.org Elicitors can be biotic or abiotic in nature and mimic the effects of stresses, thereby stimulating the plant's defense system and increasing the biosynthesis of secondary metabolites. mdpi.comcabidigitallibrary.org
Application of Biotic Elicitors (e.g., Chitosan)
Biotic elicitors, such as chitosan (B1678972), derived from chitin, have been explored for their ability to induce chemical defense systems in plants and enhance secondary metabolite production. mdpi.comnih.gov Chitosan has been reported to increase shoot multiplication and dry weight in Stevia in vitro cultures. fao.org Studies have shown that chitosan can increase the synthesis of stevioside (B1681144) and rebaudioside A. mdpi.comnih.gov For example, the addition of 200 mg/L chitosan significantly increased total steviol glycoside content by 44% in one study. fao.org
Application of Abiotic Elicitors (e.g., Salicylic Acid, Methyl Jasmonate, Stress Conditions, Nanoparticles)
Abiotic elicitors encompass a diverse group of factors, including signaling molecules, stress conditions, and nanoparticles, that can stimulate the biosynthesis of secondary metabolites. mdpi.comnih.gov
Salicylic acid (SA) and methyl jasmonate (MeJA) are well-known signaling molecules involved in plant defense responses and have been used as elicitors to enhance secondary metabolite production in Stevia. mdpi.comcabidigitallibrary.orgnih.govresearchgate.netpublish.csiro.au Studies have shown that both MeJA and SA can increase the production of stevioside and rebaudioside A in Stevia tissue cultures. researchgate.netikiu.ac.ir For instance, application of 100 µM MeJA resulted in a significant increase in stevioside production in in vitro plantlets. researchgate.net Similarly, SA at specific concentrations has been shown to increase the accumulation of rebaudioside A in hairy root cultures. ikiu.ac.ir However, high concentrations of these elicitors can sometimes negatively impact plant growth. ikiu.ac.irresearchgate.net
Stress conditions, such as drought and salinity, can also act as abiotic elicitors, influencing the production of steviol glycosides. mdpi.commdpi.comnih.gov Moderate levels of salt stress have been suggested to have a stimulatory effect on steviol glycoside content. mdpi.comnih.gov Osmotic stress has also been shown to influence steviol glycoside synthesis in hairy root cultures. nih.gov
Genetic Engineering and Metabolic Pathway Engineering in Plants
Genetic engineering and metabolic pathway engineering offer powerful tools to manipulate the biosynthesis of steviol glycosides within the Stevia plant. By targeting specific genes and enzymes in the metabolic pathway, researchers aim to increase the accumulation of desired compounds such as this compound.
Gene Overexpression and Manipulation of Biosynthetic Enzymes
The biosynthesis of steviol glycosides involves a series of enzymatic steps. Overexpression or manipulation of the genes encoding these enzymes can potentially lead to altered SG profiles and increased production of specific glycosides. The pathway involves enzymes such as copalyl diphosphate (B83284) synthase (CPS), kaurene synthase (KS), kaurene oxidase (KO), kaurenoic acid 13-hydroxylase (KAH), and several UDP-glycosyltransferases (UGTs). plos.orgcabidigitallibrary.orggoogle.comnih.gov
Specifically, UGT85C2 is involved in the formation of steviolmonoside from steviol, and UGT91D2 catalyzes the formation of this compound from steviolmonoside. mdpi.complos.org UGT74G1 is known to glucosylate this compound to form stevioside. plos.orgcabidigitallibrary.org Manipulating the expression levels or activity of these UGTs can directly influence the levels of this compound and its downstream products. For example, studies have explored the overexpression of UGTs to increase the levels of specific glycosylated metabolites. nih.govacs.org While much research focuses on increasing the more commercially favored rebaudiosides, understanding and manipulating the enzymes that produce this compound are crucial as it is an intermediate in the pathway to other SGs like stevioside. plos.orgcabidigitallibrary.org
Agrobacterium-Mediated Transformation and Gene Editing
Agrobacterium tumefaciens-mediated transformation is a common technique used to introduce foreign genes or modify existing ones in plants. This method has been employed in Stevia to study the function of UGTs in the SG biosynthetic pathway and to generate transgenic plants. mdpi.complos.orgmdpi.com While developing a reliable regeneration system for Stevia for stable transformation has been a challenge, Agrobacterium-mediated transient gene silencing (AMTS) has also been utilized as an alternative approach to study gene function. plos.orgnih.gov
Gene editing technologies, such as CRISPR-Cas9, offer precise methods to alter DNA sequences at specific locations. medlineplus.gov These techniques can be used to target genes involved in the steviol glycoside biosynthetic pathway to enhance the production of desired compounds or eliminate those with undesirable traits. google.comcjnmcpu.comncsu.edu Although research on applying CRISPR specifically for enhancing this compound production is ongoing, gene editing holds potential for targeted modifications of the UGT genes involved in its synthesis and further glycosylation.
Polyploidy Induction and its Influence on Steviol Glycoside Accumulation
Polyploidy, the condition of having more than two sets of chromosomes, can be induced in plants using antimitotic agents like colchicine. nih.govnih.govnih.gov Polyploidy induction has been investigated in Stevia rebaudiana as a strategy to increase biomass and enhance the production of secondary metabolites, including steviol glycosides. mdpi.comnih.govnih.govresearchgate.net
Studies have shown that induced polyploidy in Stevia can lead to significant increases in the content of certain steviol glycosides, including this compound, along with rebaudioside A and rebaudioside C. nih.govmdpi.comdntb.gov.ua Autotetraploid Stevia plants (with four sets of chromosomes) have exhibited significantly higher levels of this compound compared to their diploid counterparts. nih.govmdpi.com This increase in SGs in polyploid plants is often correlated with the upregulation of genes involved in the SG biosynthetic pathway. nih.govmdpi.comdntb.gov.ua
Table 1: Effect of Polyploidy on Steviol Glycoside Content in Stevia rebaudiana
| Steviol Glycoside | Diploid Content | Autotetraploid Content | Change after Polyploidization |
| This compound | Baseline | Markedly altered | Upregulated |
| Rebaudioside A | Baseline | Significantly higher | Increased significantly |
| Rebaudioside C | Baseline | Significantly higher | Increased significantly |
| Steviol (precursor) | Baseline | Notably upregulated | Upregulated notably |
Optimization of Cultivation and Bioreactor Systems
Optimizing cultivation conditions and utilizing bioreactor systems are other approaches to enhance steviol glycoside production. These strategies focus on providing favorable environments for plant growth and metabolite accumulation.
Factors such as planting density, harvesting time, temperature, light, and nutrient availability can significantly influence the yield and composition of steviol glycosides in Stevia. nih.govsau.ac.bdmdpi.comrsc.org For example, studies have investigated optimal plant spacing and harvesting schedules to maximize leaf production and SG content. sau.ac.bd Light conditions are also crucial, with full access to light being important for growth and SG content. nih.gov
Bioreactor systems, particularly plant tissue culture in bioreactors, offer a controlled environment for the mass production of Stevia biomass and secondary metabolites. mdpi.comcabidigitallibrary.org While bioreactor studies specifically for mass production of steviol glycosides have been noted as areas requiring further exploration, in vitro methods can provide an efficient way to grow a large number of Stevia plants. mdpi.comcabidigitallibrary.org Temporary Immersion Systems (TIS) bioreactors, such as RITA®, have shown potential in enhancing biomass and productivity in Stevia shoot cultures. cabidigitallibrary.org Although much of the focus in bioreactor studies is on total SG production or major SGs like stevioside and rebaudioside A, these systems can be potentially optimized for enhanced production of specific glycosides like this compound through careful control of growth parameters and potentially in conjunction with genetically modified plant lines.
Table 2: Impact of Bioreactor System on Stevia rebaudiana Shoot Culture
| Bioreactor System | Immersion Frequency | Biomass Enhancement | Productivity |
| RITA® | 30 min every 6 h | Up to 71.11% | Higher |
Data compiled from search results cabidigitallibrary.org.
Investigation of Steviolbioside Biological Activities and Mechanistic Pathways in Vitro and Non Human in Vivo
Antioxidant Mechanisms and Free Radical Scavenging Capabilities (In Vitro)
Steviolbioside (B1681143) has demonstrated notable antioxidant properties in various in vitro assays. bio-conferences.org Its capacity to mitigate oxidative stress is a key area of research, suggesting potential applications in preventing diseases where free radicals play a pathogenic role. bio-conferences.org The antioxidant activity of steviol (B1681142) glycosides is often attributed to their chemical structure, which allows them to donate electrons and neutralize free radicals. bio-conferences.org
Studies comparing different steviol glycosides have highlighted this compound's superior antioxidant capacity. bio-conferences.org In Total Antioxidant Capacity (TAC) tests, this compound registered a value of 72.32 mg Ascorbic Acid Equivalents per gram of Dry Matter (mg AAE/1gDM). bio-conferences.org Further assessments using Ferric Reducing Antioxidant Power (FRAP) and Catalase Activity Test (CAT) assays confirmed its potent activity, in some cases even surpassing that of the standard antioxidant, ascorbic acid. bio-conferences.org The primary mechanism involves the reduction of oxidants and the scavenging of various reactive oxygen species (ROS), thereby preventing cellular damage. mdpi.com While much research focuses on its parent compound, stevioside (B1681144), which is known to inhibit intracellular ROS accumulation and lipid peroxidation, this compound's distinct performance in comparative assays underscores its specific and potent antioxidant capabilities. bio-conferences.orgmdpi.com
Table 1: In Vitro Antioxidant Activity of this compound
This table summarizes the results from various in vitro assays measuring the antioxidant capacity of this compound.
| Assay | Result | Reference Compound | Source |
|---|---|---|---|
| Total Antioxidant Capacity (TAC) | 72.32 mg AAE/1gDM | Ascorbic Acid | bio-conferences.org |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated high antioxidant capacity | Ascorbic Acid | bio-conferences.org |
| Catalase Activity Test (CAT) | Exceeded activity of Ascorbic Acid | Ascorbic Acid | bio-conferences.org |
Anti-inflammatory Pathway Modulation (In Vitro / Non-Human In Vivo Models, Mechanistic Focus)
This compound and related steviol glycosides exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govkoreascience.or.kr Research has primarily focused on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation. nih.govkoreascience.or.krnih.gov
In in vitro and non-human in vivo models, stevioside, the parent compound of this compound, has been shown to suppress the production of pro-inflammatory mediators. nih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, stevioside dose-dependently inhibited the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net This inhibition is achieved by preventing the activation of NF-κB and the phosphorylation of IκBα, ERK, JNK, and p38 proteins within the MAPK pathway. researchgate.net
A study on a mouse model of Staphylococcus aureus-induced mastitis demonstrated that stevioside administration significantly reduced inflammatory cell infiltration and the levels of TNF-α, IL-1β, and IL-6 in mammary tissues. nih.gov The mechanism was linked to the downregulation of the TLR2, NF-κB, and MAPK signaling pathways. nih.gov Similarly, in a rat model, oral administration of stevioside led to a significant reduction in the release of TNF-α and IL-1β from LPS-stimulated peripheral blood mononuclear cells (PBMCs). nih.govmums.ac.ir These findings suggest that by targeting these core inflammatory cascades, steviol glycosides like this compound can effectively attenuate inflammatory responses. nih.govkoreascience.or.kr
Anticancer and Antitumor Effects on Cell Lines (In Vitro Cytotoxicity and Apoptosis Induction)
This compound has shown promising anticancer activity across a range of human cancer cell lines in vitro. nih.gov Its primary mechanisms of action involve inducing cytotoxicity (cell death) and promoting apoptosis, or programmed cell death. brieflands.combrieflands.com
Studies have demonstrated that this compound can inhibit the growth of various cancer cells in a dose-dependent manner. nih.gov It has shown notable growth inhibition in hepatocellular carcinoma (Hep3B), pancreatic cancer (BxPC-3), and breast cancer (MDA-MB-231) cell lines. nih.gov In a comparative study, this compound was found to be a more effective antitumor compound than its precursor, stevioside. nih.gov For example, at a concentration of 0.39 mM, this compound inhibited the growth of MDA-MB-231 breast cancer cells by 35% after 48 hours, compared to a 20% inhibition by stevioside at 0.31 mM. nih.gov
The induction of apoptosis is a key feature of its anticancer effect. brieflands.combrieflands.com Steviol glycosides trigger the mitochondrial apoptotic pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins. brieflands.combrieflands.com Specifically, they increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. brieflands.combrieflands.comnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-9 and caspase-3) and executes the apoptotic process. brieflands.comnih.govnih.gov Furthermore, steviol glycosides can induce cell cycle arrest, often in the G1 or G2/M phase, by upregulating tumor suppressor proteins like p53 and p21 and downregulating proteins such as Cyclin D1, thereby preventing cancer cell proliferation. brieflands.combrieflands.comnih.gov
Table 2: In Vitro Cytotoxic Effects of this compound on Various Cancer Cell Lines
This table presents the cytotoxic activity of this compound, often compared to its parent compound Stevioside and standard chemotherapeutic agents, against several human cancer cell lines.
| Cell Line | Cancer Type | Compound | Concentration | Treatment Duration | Result (Growth Inhibition) | Source |
|---|---|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | This compound | 0.39 mM (250 µg/mL) | 48 hours | 35% | nih.gov |
| MDA-MB-231 | Breast Cancer | Stevioside | 0.31 mM (250 µg/mL) | 48 hours | 20% | nih.gov |
| HCT116 | Colon Cancer | This compound | 4.79 µM (IC50) | Not specified | 50% | nih.gov |
| ASPC-1 | Pancreatic Cancer | This compound | 6.60 µM (IC50) | Not specified | 50% | nih.gov |
| Hep3B | Hepatocellular Carcinoma | This compound | Not specified | Not specified | Notable growth inhibition | nih.gov |
| BxPC-3 | Pancreatic Cancer | This compound | Not specified | Not specified | Notable growth inhibition | nih.gov |
Antimicrobial and Antifungal Activity Assessment (In Vitro)
Research into the antimicrobial and antifungal properties of steviol glycosides has revealed potential applications in combating various pathogens. thepab.orgmoestopo.ac.id While much of the literature focuses on crude extracts of Stevia rebaudiana or related compounds like stevioside and iso-steviol, the findings provide a basis for understanding the potential activity of this compound.
In vitro studies have shown that Stevia extracts and their derivatives possess inhibitory activity against a range of food-borne and pathogenic bacteria. researchgate.netnih.gov For example, iso-steviol, a derivative of stevioside, demonstrated significant antibacterial effects against Salmonella typhi, Pseudomonas aeruginosa, and Staphylococcus aureus. thepab.org The mechanism of action is thought to involve the disruption of bacterial cell walls and membranes, leading to cell death. thepab.orgfrontiersin.org
The antifungal potential has also been evaluated against several fungal species. thepab.orgresearchtrend.net Iso-steviol was found to be particularly active against Aspergillus niger, showing a larger zone of inhibition than against other tested fungi like Alternaria solani and Aspergillus terreus. thepab.org The bioactive compounds in Stevia derivatives are believed to interact with essential biomolecules in fungi, thereby inhibiting their growth. thepab.org Although direct data on this compound is limited, the consistent antimicrobial and antifungal activity observed in closely related compounds suggests it may share similar properties. thepab.orggaacademy.org
Table 3: In Vitro Antimicrobial Activity of Iso-steviol (a Stevioside derivative)
This table summarizes the zones of inhibition (in mm) observed for Iso-steviol against various bacterial and fungal strains at different concentrations.
| Microorganism | Type | Concentration | Zone of Inhibition (mm) | Source |
|---|---|---|---|---|
| S. typhi | Bacterium | 5 µL | 14.6 | thepab.org |
| 20 µL | 21.4 | thepab.org | ||
| P. aeruginosa | Bacterium | 5 µL | Not specified | thepab.org |
| 20 µL | 19.5 | thepab.org | ||
| S. aureus | Bacterium | 5 µL | 11.5 | thepab.org |
| 20 µL | 18.1 | thepab.org | ||
| A. niger | Fungus | 5 µL | 17.4 | thepab.org |
| 20 µL | 21.8 | thepab.org | ||
| A. terreus | Fungus | 5 µL | 11.2 | thepab.org |
| 20 µL | 17.2 | thepab.org |
Exploration of Other Mechanistic Biological Interactions (In Vitro / Non-Human In Vivo)
Beyond the activities previously described, this compound and other steviol glycosides interact with various biological targets, including taste receptors. These interactions are crucial for understanding both their sensory properties and potential therapeutic effects.
Additionally, molecular docking studies have explored the binding of stevioside to key proteins in the insulin (B600854) signaling pathway, such as the Insulin Receptor (IR), Insulin Receptor Substrate-1 (IRS-1), and Glucose Transporter-4 (GLUT-4). nih.gov These studies suggest that steviol glycosides can bind to these receptors with high affinity, potentially enhancing glucose uptake and metabolism. nih.gov While these studies focused on stevioside, as a primary metabolite, this compound would be directly involved in such systemic interactions following consumption. researchgate.netnih.gov These receptor-binding activities highlight additional mechanisms through which this compound may exert biological effects.
Compound Reference Table
Future Directions and Emerging Research Avenues for Steviolbioside
Discovery and Functional Characterization of Novel Biosynthetic Enzymes and Regulatory Elements
The biosynthesis of steviol (B1681142) glycosides from the precursor geranylgeranyl diphosphate (B83284) (GGDP) involves a series of enzymatic steps. steviashantanu.com Key enzymes like ent-copalyl diphosphate synthase (CPPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and kaurenoic acid 13-hydroxylase (KAH) are involved in the formation of the steviol backbone. nih.govresearchgate.net Following the synthesis of steviol, the crucial glycosylation steps are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from UDP-glucose to the steviol molecule. nih.govgoogle.com
The formation of steviolbioside (B1681143) is a key intermediate step in the synthesis of other major steviol glycosides like stevioside (B1681144) and rebaudioside A. nih.gov The process begins when the enzyme UGT85C2 glycosylates steviol at the C13 position to produce steviolmonoside. nih.govnih.gov Subsequently, steviolmonoside is converted to this compound. nih.govnih.gov While UGT91D2 has been identified as a steviol-13-monoglucoside-1,2-glucosyltransferase capable of this conversion, some research indicates that the specific UGT responsible for forming this compound in planta remains unknown or not fully characterized. nih.govnih.gov
Future research is focused on identifying and characterizing novel UGTs from Stevia rebaudiana and other organisms that may be involved in this specific glycosylation step. mdpi.com The discovery of new enzymes with high specificity and efficiency for producing this compound is a primary goal. nih.gov Furthermore, understanding the regulatory elements, such as transcription factors (e.g., MYB, WRKY, bHLH families), that control the expression of these biosynthetic genes is critical. nih.govnih.gov Identifying these regulatory networks will allow for more precise manipulation of the metabolic pathway to enhance this compound accumulation. mdpi.comnih.gov
Table 1: Key Enzymes in the Early to Mid-Stages of Steviol Glycoside Biosynthesis
| Enzyme | Abbreviation | Function | Gene Name (example) |
| ent-copalyl diphosphate synthase | CPPS | Converts GGDP to ent-copalyl diphosphate | SrCPPS |
| ent-kaurene synthase | KS | Converts ent-copalyl diphosphate to ent-kaurene | SrKS |
| ent-kaurene oxidase | KO | Oxidizes ent-kaurene to ent-kaurenoic acid | SrKO |
| Kaurenoic acid 13-hydroxylase | KAH | Hydroxylates ent-kaurenoic acid to form steviol | SrKAH |
| UDP-glycosyltransferase 85C2 | UGT85C2 | Glycosylates steviol to form steviolmonoside | UGT85C2 |
| UDP-glycosyltransferase 91D2 | UGT91D2 | Can convert steviolmonoside to this compound | UGT91D2 |
| UDP-glycosyltransferase 74G1 | UGT74G1 | Glycosylates this compound to form stevioside | UGT74G1 |
Advanced Metabolic and Genetic Engineering for Tailored this compound Production
Metabolic and genetic engineering offer powerful tools to increase the production of specific, less abundant steviol glycosides like this compound. mdpi.comnih.gov These techniques can be applied directly in Stevia rebaudiana or in microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), which are engineered to produce these compounds through fermentation. researchgate.netsteviashantanu.com
Key strategies for tailored production include:
Downregulation of Competing Pathways: The steviol glycoside pathway shares precursors with the gibberellic acid (GA) pathway. mdpi.com By downregulating genes in the GA pathway, more metabolic resources can be channeled towards producing steviol and its glycosides.
Enzyme Engineering: Modifying the structure of biosynthetic enzymes, particularly UGTs, can alter their substrate specificity and efficiency. nih.gov This could be used to create enzymes that preferentially produce this compound or prevent its further conversion into other glycosides.
Transcription Factor Engineering: Manipulating the expression of transcription factors that regulate the steviol glycoside biosynthetic genes can provide a powerful method for controlling the entire pathway and enhancing the production of desired compounds. researchgate.net
In microbial systems, the entire biosynthetic pathway from a common precursor like glucose is introduced into the host organism. steviashantanu.com This involves inserting multiple genes from Stevia and potentially other organisms to create a functional pathway. steviashantanu.comsteviashantanu.com This approach allows for large-scale, controlled production of specific glycosides, overcoming the limitations of agricultural extraction. researchgate.net
Integration of Multi-Omics Data for Comprehensive Pathway Understanding
A complete understanding of the complex metabolic network leading to this compound production requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net
Genomics: The sequencing of the Stevia rebaudiana genome provides the fundamental blueprint of all the genes potentially involved in the biosynthesis, including a large number of UGTs and transcription factors. researchgate.net
Transcriptomics (RNA-Seq): By analyzing the gene expression profiles in different tissues (leaves, stems, flowers) and under various conditions, researchers can identify which genes are actively involved in this compound synthesis. nih.govmdpi.com Transcriptomic studies have been crucial in identifying candidate UGTs and transcription factors that correlate with high steviol glycoside content. mdpi.comarticle4pub.com
Metabolomics: This involves the comprehensive analysis of all the small-molecule metabolites within the plant, including this compound and its precursors and downstream products. nih.gov By correlating metabolite levels with gene expression data, researchers can validate gene function and understand the metabolic flux through the pathway. researchgate.net
Integrating these datasets allows for the construction of detailed metabolic models. researchgate.net For instance, a multi-omics analysis of diploid versus autotetraploid stevia revealed that polyploidization enhanced the expression of most genes in the SG-synthesis pathway, leading to a significant increase in steviol, this compound, and rebaudioside A content. nih.govresearchgate.net Such comprehensive analyses help identify rate-limiting steps and key regulatory points in the pathway, providing precise targets for metabolic engineering. mdpi.commdpi.com
Development of Sustainable Production Systems for this compound
While traditional cultivation of Stevia rebaudiana is the primary source of steviol glycosides, there is a growing interest in developing more sustainable and controlled production systems to meet global demand. researchgate.netmdpi.com
Microbial Fermentation: As mentioned, engineering microorganisms like yeast to produce this compound offers a highly sustainable alternative. steviashantanu.com This method uses renewable feedstocks (like glucose) in large-scale fermenters, reducing the need for agricultural land, water, and pesticides. researchgate.netsteviashantanu.com It also allows for the production of pure, specific glycosides, which can be difficult to achieve through plant extraction. mdpi.com
Plant Tissue and Cell Culture: In vitro cultivation of Stevia cells, tissues, or organs (like hairy root cultures) provides another controlled environment for producing this compound. mdpi.comscispace.com These systems can be optimized by manipulating nutrient media, plant growth regulators, and applying elicitors to stimulate the production of secondary metabolites. mdpi.comiitg.ac.in Plant tissue culture offers a way to produce high-quality, true-to-type plant material for consistent metabolite profiles, independent of climatic and environmental variations. iitg.ac.inresearchgate.net
These biotechnological approaches represent a shift towards more sustainable, scalable, and environmentally friendly methods for producing high-value plant-derived compounds like this compound. nih.gov
Elucidation of Underexplored Mechanistic Biological Roles (In Vitro)
While much of the research on steviol glycosides has focused on their sweetness and potential antidiabetic or antihypertensive effects, the specific biological activities of many minor glycosides, including this compound, are less understood. nih.govresearchgate.net All steviol glycosides are metabolized in the human colon by gut microbiota to a common aglycone, steviol, which is then absorbed. nih.govmdpi.com However, the parent glycosides may have their own distinct interactions and effects before metabolism.
In vitro studies are essential for exploring these potential roles. Research has shown that various steviol glycosides and their derivatives can exhibit anticancer activity in different cell lines, including those for breast, colon, and lung cancer. mdpi.com For example, steviol has been shown to inhibit DNA synthesis and induce apoptosis in human colon carcinoma cells. nih.gov
Future in vitro research should focus specifically on this compound to determine its unique bioactivities. qub.ac.uk Potential areas of investigation include:
Anticancer Effects: Screening this compound against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative potential. mdpi.com
Anti-inflammatory and Antioxidant Activity: Investigating its ability to modulate inflammatory pathways and scavenge free radicals in cell-based assays. nih.gov
Antimicrobial Properties: Testing its efficacy against various pathogenic bacteria and fungi. researchgate.net
Endocrine Activity: Using bioassays to investigate any potential interaction with nuclear receptors, such as estrogen or androgen receptors, to assess its endocrine-disrupting potential. qub.ac.uk
Elucidating these mechanistic roles will provide a more complete picture of this compound's biological profile and could uncover novel therapeutic applications beyond its use as a sweetener. researchgate.net
Q & A
Q. What methodologies are recommended for synthesizing steviolbioside with high purity and yield?
this compound can be synthesized via enzymatic hydrolysis of stevioside using immobilized β-galactosidase in packed-bed bioreactors. Optimize reaction conditions (e.g., pH 5.0, 50°C) and substrate-to-enzyme ratios to enhance conversion efficiency. Post-synthesis, purify via preparative HPLC or column chromatography, and validate purity (>95%) using HPTLC or LC-MS .
Q. How should this compound solubility be managed for in vitro assays?
this compound is highly soluble in DMSO (100 mg/mL, 155.59 mM). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media to ensure final DMSO concentrations ≤0.1% (v/v). For in vivo studies, use solvent mixtures (e.g., 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline) to improve bioavailability and reduce toxicity .
Q. What analytical techniques are suitable for quantifying this compound in plant extracts or synthetic mixtures?
Use HPTLC or UPLC-QTOF-MS for quantification. For HPTLC, employ silica gel plates with a mobile phase of chloroform:methanol:water (65:35:10) and densitometric detection at 210 nm. For UPLC-QTOF-MS, use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor m/z 803.3 [M−H]⁻ for this compound .
Q. How do this compound concentrations vary across Stevia rebaudiana genotypes?
Genotype-dependent variation exists. For example, "023-L2" leaves contain 1.26% this compound, while "B1188-L1" lacks detectable levels. Use UPLC-MS to profile glycosides in leaf extracts and correlate with genetic markers (e.g., glycosyltransferase expression) to identify high-yield cultivars .
Advanced Research Questions
Q. How can computational models elucidate this compound’s anticancer mechanisms?
Perform molecular docking to predict interactions with targets like BCL-2. In silico studies reveal this compound binds to BCL-2’s Site 3 (docking score: −8.2 kcal/mol), inhibiting anti-apoptotic activity. Validate predictions with in vitro assays (e.g., mitochondrial membrane potential disruption in MDA-MB-231 cells) .
Q. What strategies improve this compound’s bioavailability for therapeutic applications?
Formulate γ-cyclodextrin inclusion complexes to enhance solubility and stability. Optimize molar ratios (1:1 this compound:γ-CD) via co-precipitation or freeze-drying. Characterize complexes using FTIR and XRD, and assess bioavailability via Caco-2 cell permeability models .
Q. How should researchers address contradictions in this compound’s cytotoxicity data?
Discrepancies arise from cell line specificity (e.g., 35% growth inhibition in MDA-MB-231 vs. minimal effects in normal cells) and assay conditions (e.g., 48-hour exposure at 250 µg/mL). Standardize protocols (e.g., MTT assays, 72-hour exposure) and include toxicity controls (e.g., stevioside, 5-FU) to contextualize results .
Q. What experimental designs are optimal for evaluating this compound’s antioxidant activity?
Use DPPH/ABTS radical scavenging assays and compare with ascorbic acid. For cellular models, measure ROS reduction in H2O2-stressed HepG2 cells via fluorescence probes (e.g., DCFH-DA). Note that this compound’s antioxidant efficacy may depend on glycoside structure and concentration thresholds .
Methodological Best Practices
Q. How to ensure this compound meets purity standards for pharmacological studies?
Adhere to JECFA guidelines: ≥95% total glycoside content. Validate purity via LC-MS/MS, excluding contaminants like dulcoside A or rubusoside. Use reference standards (CAS 41093-60-1) and report batch-specific COA data, including HNMR and LCMS traces .
Q. What statistical approaches resolve variability in this compound bioactivity data?
Apply multivariate analysis (e.g., PCA) to account for variables like cell passage number, solvent batch, and exposure duration. Use IC50 values from dose-response curves (non-linear regression) and report 95% confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
